5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
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Description
5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold .Scientific Research Applications
- Application : Quinoline/cinnamic acid hybrids, including derivatives of 5,7-dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have shown significant anti-Aβ 42 aggregation activity. These compounds could serve as potential Aβ aggregation inhibitors for AD treatment .
- Application : Quinoline-4-carboxylic acid has been linked to construct acid-base bifunctional COFs. These COFs are chemically stable and promote cascade reactions, such as deacetalization and Knoevenagel condensation .
- Application : Quinoline-4-carboxylic acid serves as a scaffold for developing potent alkaline phosphatase inhibitors. Structure-activity relationship (SAR) studies and molecular modeling contribute to understanding their inhibitory effects .
- Application : Hydrochloride salts of quinoline-4-carboxylic acid derivatives have shown promise as opioid receptor antagonists. These compounds could be useful for developing efficient opioid-related therapies .
- Application : Quinoline-4-carboxylic acid derivatives were used to synthesize novel pyrazolo[3,4-b]-quinoline compounds. These derivatives may have potential applications in drug discovery .
- Application : Some quinoline/cinnamic acid hybrids, including derivatives of 5,7-dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, attenuate Aβ 42 -induced neurotoxicity in neuronal cells. These compounds hold promise for neuroprotective strategies .
Alzheimer’s Disease Research
Covalent Organic Frameworks (COFs)
Alkaline Phosphatase Inhibitors
Opioid Receptor Antagonists
Novel Pyrazoloquinoline Derivatives
Neuroprotective Effects
properties
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-12-6-4-11(5-7-12)15-10-14(19(21)22)18-16(20-15)8-13(24-2)9-17(18)25-3/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDITLBXMQADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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